5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by a benzene ring substituted with a trifluoromethyl group, and it features a triazolo[1,5-a]pyrimidine scaffold .
Preparation Methods
The synthesis of 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . This process yields the desired triazolo-pyrimidine hybrid compounds. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the triazolo-pyrimidine scaffold are replaced by other groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound also exerts neuroprotective effects by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their cytotoxic profiles and molecular interactions.
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: This compound shares a similar triazolo-pyrimidine scaffold but differs in its substitution pattern and biological activities. The uniqueness of this compound lies in its trifluoromethyl group, which enhances its binding affinity and selectivity for specific molecular targets.
Properties
Molecular Formula |
C13H10F3N5 |
---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
5-methyl-6-phenyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H10F3N5/c1-7-9(8-5-3-2-4-6-8)10(17)21-12(18-7)19-11(20-21)13(14,15)16/h2-6H,17H2,1H3 |
InChI Key |
JLBDFYJIEJHYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=CC=C3)N)C(F)(F)F |
Origin of Product |
United States |
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